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Compound of Interest

1-Methylpiperidine-2-
Compound Name:

carbohydrazide
CAS No.: 89856-16-6
Cat. No.: B1661337

Get Quote

Executive Summary

1-Methylpiperidine-2-carbohydrazide is a versatile, nitrogen-rich heterocyclic building block
utilized extensively in modern drug discovery. This whitepaper provides a rigorous, field-proven
technical guide on its physicochemical profiling, scalable synthesis, and downstream
applications, particularly in the development of azapeptides and peptidomimetics.

Chemical Identity & Physicochemical Profiling

1-Methylpiperidine-2-carbohydrazide is characterized by a piperidine ring substituted with an
N-methyl group and a carbohydrazide moiety at the C2 position. This specific spatial
arrangement imparts unique conformational constraints and basicity, making it an ideal
precursor for bioactive scaffolds.

Table 1: Physicochemical Properties of 1-Methylpiperidine-2-carbohydrazide
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Parameter Value | Description
CAS Number 89856-16-6
Molecular Formula C 7H 15N 30
Molecular Weight 157.214 g/mol

> 96% (Typically required for downstream

Purity Standard )
coupling)

Tertiary amine, primary/secondary amine
Structural Features )
(hydrazide), carbonyl

Mechanistic Rationale for Synthetic Route

The most robust and atom-economical route to synthesize 1-methylpiperidine-2-
carbohydrazide involves a two-step sequence: Fischer esterification followed by
hydrazinolysis.

o Causality in Esterification: Direct coupling of hydrazine to a carboxylic acid requires
expensive coupling reagents (e.g., HATU, EDC) and often suffers from poor yields due to the
zwitterionic nature of the starting material. Converting 1-methylpiperidine-2-carboxylic acid to
its methyl ester using thionyl chloride (SOCI 2) in methanol generates HCI in situ, which acts
as an acid catalyst and drives the equilibrium forward by consuming water[1].

o Causality in Hydrazinolysis: The intermediate methyl ester is subjected to nucleophilic acyl
substitution using hydrazine hydrate. A large excess of hydrazine (typically 3-5 equivalents)
IS mandatory to prevent the formation of symmetrical diacylhydrazines (where one hydrazine
molecule reacts with two ester molecules)[2].
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Reflux, 4h

Methyl 1-methylpiperidine-2-carboxylate
(Intermediate)

NH2NH2-H20, EtOH
Reflux, 12h

1-Methylpiperidine-2-carbohydrazide
(Target: CAS 89856-16-6)
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Fig 1. Two-step synthetic workflow for 1-Methylpiperidine-2-carbohydrazide.

Step-by-Step Experimental Protocol

Self-Validating Methodology for Scalable Synthesis

Step 1: Synthesis of Methyl 1-methylpiperidine-2-carboxylate

Preparation: Suspend 1-methylpiperidine-2-carboxylic acid (1.0 eq) in anhydrous methanol
(10 mL/g of substrate) under an inert nitrogen atmosphere.

Activation: Cool the suspension to 0 °C using an ice bath. Dropwise add thionyl chloride
(SOCI 2, 1.5 eq) over 30 minutes. Causality: Slow addition controls the exothermic release of
HCI gas and prevents solvent boil-off.

Reaction: Remove the ice bath and heat the mixture to reflux (65 °C) for 4 hours.

Validation (TLC): Monitor the disappearance of the baseline starting material (using
DCM:MeOH 9:1 with ninhydrin stain).
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Workup: Concentrate the mixture under reduced pressure. Dissolve the residue in saturated
agueous NaHCO 3(pH ~8) and extract with ethyl acetate (3x). Dry the combined organic
layers over anhydrous Na 2SO 4and concentrate to yield the intermediate ester.

Step 2: Hydrazinolysis to 1-Methylpiperidine-2-carbohydrazide

Preparation: Dissolve the crude methyl ester (1.0 eq) in absolute ethanol (5 mL/g).

Nucleophilic Attack: Add hydrazine hydrate (NH 2NH 2-H 20, 64% hydrazine, 4.0 eq) in one
portion at room temperature.

Reaction: Heat the mixture to reflux (78 °C) for 12 hours. Causality: Ethanol is chosen as the
solvent because its boiling point provides optimal thermal energy for the substitution without
degrading the piperidine ring.

Validation (LC-MS): Confirm the presence of the product mass [M+H] + = 158.2.

Isolation: Cool to room temperature and concentrate in vacuo to remove ethanol and excess
hydrazine. Co-evaporate with toluene (2x) to azeotropically remove trace water, yielding the
titte compound as a white to pale-yellow solid.

Applications in Medicinal Chemistry & Drug
Discovery

The carbohydrazide functional group is a privileged motif in rational drug design, acting as a

critical junction for divergent synthesis.

Azapeptide Synthesis (Antiviral Agents): Azapeptides, where the a -carbon of an amino acid
is replaced by a nitrogen atom, exhibit superior metabolic stability. 1-Methylpiperidine-2-
carbohydrazide and its derivatives are utilized to synthesize azapeptide-based inhibitors
targeting the SARS-CoV-2 Main Protease (Mpro)[3]. The hydrazide nitrogen acts as the
"aza" replacement, allowing for the introduction of covalent warheads that trap the catalytic
Cys145 of the viral protease[4].

Tubulysin Analogues (Cytotoxic Agents): Tubulysins are highly potent microtubule-disrupting
tetrapeptides. The N-terminal Mep (N-methylpipecolic acid) residue is crucial for
bioactivity[5]. The basicity of the terminal nitrogen is a direct predictor of cytotoxicity.
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Hydrazide derivatives of 1-methylpiperidine-2-carboxylic acid serve as advanced
intermediates to probe the structure-cytotoxicity relationships of N14-desacetoxytubulysin H
analogues, enabling the discovery of picomolar-potent cancer therapeutics[6].
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Fig 2. Divergent synthesis of heterocyclic pharmacophores from the carbohydrazide core.

Analytical Characterization & Validation

To ensure trustworthiness in downstream assays, the synthesized 1-methylpiperidine-2-
carbohydrazide must meet strict analytical criteria.

Table 2: Expected Analytical Validation Parameters

Analytical Method Expected Signals | Signatures

LC-MS (ESI+) m/z 158.2 [M+H] +

0 ~8.50 (br s, 1H, NH), 3.80 (br s, 2H, NH 2),
1 H NMR (400 MHz, CDCI 3) 2.85-2.95 (m, 1H), 2.65 (dd, 1H), 2.25 (s, 3H, N-
CH 3), 1.20-1.80 (m, 6H, piperidine CH 2).

0 ~173.5 (C=0), 68.2 (CH), 55.4 (CH 2), 43.1

13 C NMR (100 MHz, CDCI 3
( ) (N-CH 3), 29.5, 25.1, 23.4 (piperidine carbons).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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